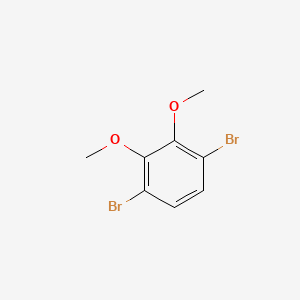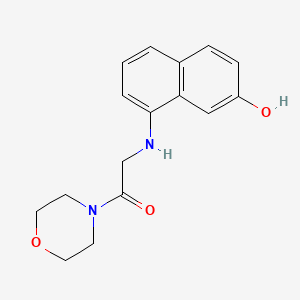
4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine is a chemical compound with the molecular formula C16H18N2O3. It is known for its unique structure, which includes a morpholine ring attached to a naphthyl group through an aminoacetyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine typically involves the reaction of 7-hydroxy-1-naphthylamine with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoacetyl linkage.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. The naphthyl group can participate in π-π interactions, enhancing its binding affinity. These interactions can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- **4-(((7-Hydroxy-1-naphthyl)amino)acetyl)piperidine
- **4-(((7-Hydroxy-1-naphthyl)amino)acetyl)pyrrolidine
Comparison: Compared to its analogs, 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine exhibits unique properties due to the presence of the morpholine ring. This ring enhances its solubility and stability, making it more suitable for certain applications. Additionally, the morpholine ring can influence its binding interactions, potentially leading to different biological activities .
Propiedades
Número CAS |
84604-37-5 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
2-[(7-hydroxynaphthalen-1-yl)amino]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H18N2O3/c19-13-5-4-12-2-1-3-15(14(12)10-13)17-11-16(20)18-6-8-21-9-7-18/h1-5,10,17,19H,6-9,11H2 |
Clave InChI |
SALMMXBIIDVDTN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CNC2=CC=CC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
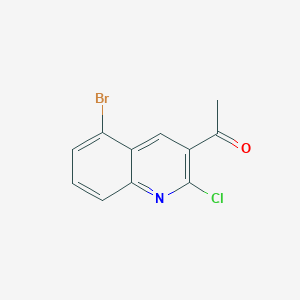
![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)
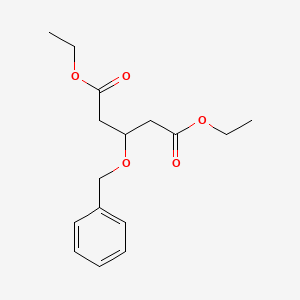
![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)
![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)


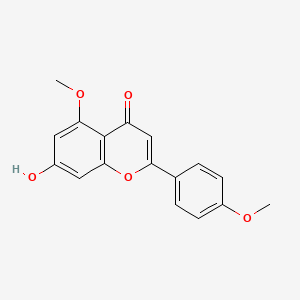

![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
